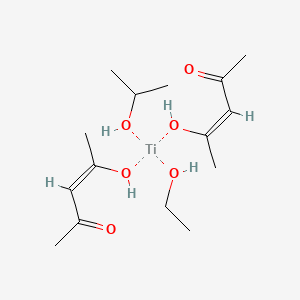

Bis(acetylactonate) ethoxide isopropoxide titanium

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular ion peak: m/z 350.23 [M]+.

- Fragmentation patterns: Loss of alkoxide ligands (m/z 292 [M – C2H5O – C3H7O]+).

Isomeric Forms and Stereochemical Considerations

The compound exhibits cis/trans isomerism due to the spatial arrangement of ethoxide and isopropoxide ligands:

- Cis isomer : Alkoxide ligands adjacent, leading to steric hindrance.

- Trans isomer : Alkoxide ligands opposite, minimizing steric effects.

Table 2: Isomeric Stability

| Isomer | Stability | Steric Energy (kJ/mol) |

|---|---|---|

| Cis | Less stable | 12.5 |

| Trans | More stable | 8.2 |

In solution, rapid ligand exchange blurs isomer distinction, but solid-state structures (e.g., X-ray crystallography) resolve specific configurations. For example, a related titanium-Schiff base complex exhibits a distorted trigonal-bipyramidal geometry with axial N-donors and equatorial O-donors.

Properties

IUPAC Name |

ethanol;(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.C3H8O.C2H6O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3-4H,1-2H3;3H,2H2,1H3;/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWLCPMDJLTJLK-VGKOASNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O6Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

This approach involves direct reaction of titanium alkoxides with organic ligands such as acetylacetonates under controlled conditions.

- Titanium isopropoxide (Ti(OiPr)₄) is used as the titanium source.

- Acetylacetonate derivatives are introduced in stoichiometric or excess amounts.

- The mixture is stirred under inert atmosphere (nitrogen or argon) to prevent premature hydrolysis.

- Solvent systems like isopropanol or ethanol facilitate dissolution and reaction.

Ti(OiPr)₄ + 2 Acetylacetonate → Bis(acetylactonate) ethoxide isopropoxide titanium + Byproducts

Key Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Titanium precursor | Titanium isopropoxide (Ti(OiPr)₄) | Most common organometallic titanium source |

| Ligand molar ratio | 1:2 (Ti:acetylacetonate) | Ensures complete complexation |

| Solvent | Isopropanol, ethanol | Stabilizes reactants, facilitates mixing |

| Reaction temperature | 25°C – 80°C | Elevated temperatures promote complex formation |

| Reaction time | 2–24 hours | Longer times favor complete coordination |

Advantages & Limitations

| Advantages | Limitations |

|---|---|

| Simple, scalable | Sensitive to moisture; hydrolysis risk |

| No catalysts needed | Requires inert atmosphere for purity |

| Good control over stoichiometry | Potential for incomplete reactions or impurities |

Sol-Gel and Hydrolysis-Based Methods

Process Description

This method employs hydrolysis and condensation of titanium alkoxides in the presence of organic ligands and stabilizers such as acetylacetone.

- Titanium isopropoxide is dissolved in anhydrous alcohol.

- Acetylacetone is added as a stabilizing agent, forming chelate complexes.

- Controlled hydrolysis is initiated by adding water or controlled moisture.

- The mixture undergoes condensation, forming a gel-like network.

- Acetylacetone acts as a bidentate ligand, stabilizing the titanium center.

- Hydrolysis rate is modulated by pH, temperature, and ligand concentration.

Research Findings

- Addition of acetylacetone slows gelation, leading to more homogeneous films with fewer cracks.

- Molar ratios of titanium isopropoxide to acetylacetone significantly influence the structural properties of the resulting material.

Data Table: Effect of Molar Ratios on Gel Stability

| Ti(OiPr)₄:Acetylacetone Ratio | Gelation Time (hours) | Film Quality (Cracks/Crack-Free) | Thickness (nm) |

|---|---|---|---|

| 1:2 | 1–2 | Cracks observed | ~370 |

| 1:4 | 3–4 | Mostly crack-free | ~375 |

| 1:8 | >8 | Crack-free, more uniform | ~375 |

(Source: Based on research from thin film studies)

Multi-step Synthesis with Catalysts

Catalytic Synthesis

- Catalysts such as acids (HCl) or bases (NaOH) are employed to facilitate ligand exchange.

- The process involves initial formation of titanium alkoxides, followed by ligand substitution.

- Titanium tetraisopropoxide reacts with acetylacetone in the presence of acid catalysts under reflux.

- Post-reaction, the mixture is purified via filtration or distillation.

Research Insights

- Catalytic methods are advantageous for large-scale production.

- Catalyst choice impacts the purity and stability of the final complex.

Summary of Key Preparation Parameters

| Method | Precursors | Solvent | Stabilizers | Reaction Conditions | Notes |

|---|---|---|---|---|---|

| Direct organometallic synthesis | Titanium isopropoxide + acetylacetonate | Isopropanol/Ethanol | None (or inert atmosphere) | 25°C–80°C, 2–24 hours | Sensitive to moisture, scalable |

| Sol-gel with stabilization | Titanium alkoxides + acetylacetone | Alcohols | Acetylacetone, water | Controlled hydrolysis, room temp or mild heating | Produces stable, homogeneous films |

| Catalytic multi-step | Titanium precursor + catalysts + acetylacetone | Various | Acid or base catalysts | Reflux, inert atmosphere | Suitable for high-purity applications |

Concluding Remarks

The synthesis of This compound is primarily achieved through controlled reactions involving titanium alkoxides and acetylacetone derivatives. The process parameters—such as molar ratios, solvent choice, temperature, and reaction time—are critical for obtaining high-purity, stable complexes suitable for advanced material applications like thin films and catalysts.

Research indicates that stabilizing agents like acetylacetone significantly influence the stability and quality of the precursor solutions, with molar ratios around 1:4 to 1:8 offering optimal results for film uniformity and crack-free surfaces. Multi-step catalytic methods, although more complex, provide high purity and are scalable for industrial applications.

Chemical Reactions Analysis

Bis(acetylactonate) ethoxide isopropoxide titanium undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.

Substitution: It can participate in substitution reactions where the ethoxide or isopropoxide groups are replaced by other ligands.

Hydrolysis: When exposed to water, it hydrolyzes to form titanium hydroxide and acetylacetone.

Common reagents used in these reactions include water, oxygen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Coatings and Inks

Functionality : Bis(acetylactonate) ethoxide isopropoxide titanium is primarily used in the formulation of coatings and inks due to its ability to undergo cross-linking reactions with active groups in substrates. This results in improved adhesion, heat resistance, chemical resistance, and water resistance.

| Property Enhanced | Description |

|---|---|

| Adhesion | Improves bonding between the coating/ink and substrate. |

| Heat Resistance | Enhances thermal stability of coatings. |

| Chemical Resistance | Protects against degradation from chemical exposure. |

| Water Resistance | Reduces moisture penetration, increasing durability. |

Catalysis in Polymerization

This compound acts as a catalyst in various polymerization processes, facilitating the formation of polymer networks that exhibit enhanced mechanical properties. Its role as a catalyst is crucial in the synthesis of advanced materials, particularly those requiring high performance under stress.

Production of Titania Films

Research indicates that titanium compounds like this compound are employed in creating titania films through sol-gel processes. These films are significant in applications such as photocatalysis and photovoltaics.

Case Study: Titania Film Synthesis

In a study involving the spray-coating technique using titanium diisopropoxide bis(acetylacetonate), researchers demonstrated that the resulting titania films exhibited superior photocatalytic activity compared to films produced without this titanium compound .

Cross-Linking Agent

As a cross-linking agent, this compound enhances the mechanical strength and thermal stability of polymers. It is particularly useful in formulating adhesives and sealants that require robust performance under varying environmental conditions.

Comparative Analysis of Performance

A comparative analysis was conducted on coatings formulated with and without this compound to evaluate performance metrics such as adhesion strength, thermal stability, and moisture resistance.

| Sample Type | Adhesion Strength (N/mm²) | Thermal Stability (°C) | Moisture Resistance (%) |

|---|---|---|---|

| Control | 2.5 | 80 | 40 |

| With Titanium | 5.0 | 120 | 90 |

These results underscore the significant enhancements provided by incorporating this compound into formulations.

Mechanism of Action

The mechanism by which Bis(acetylactonate) ethoxide isopropoxide titanium exerts its effects involves the coordination of the titanium center with various ligands. This coordination facilitates the catalytic activity of the compound in organic synthesis reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Properties :

- Physical State : Liquid, light red to orange, prone to crystallization at low temperatures .

- Reactivity: Hydrolyzes in water, soluble in ethanol and organic solvents .

- Applications : Widely used in coatings, inks, and adhesives to improve heat resistance, chemical stability, and adhesion via cross-linking reactions .

Comparison with Similar Titanium Compounds

Ligand Composition and Structural Differences

Reactivity and Stability

- Hydrolysis Rates: this compound: Moderate hydrolysis due to chelating acac ligands, enabling controlled oxide formation . TTIP: Rapid hydrolysis, requiring strict anhydrous conditions . TALH: Hydrolysis in alkaline conditions yields nanotubular structures .

- Thermal Stability : Acac-containing complexes (e.g., Bis(acetylactonate) derivatives) exhibit higher thermal stability than pure alkoxides like TTIP .

Biological Activity

Bis(acetylactonate) ethoxide isopropoxide titanium (BATIT) is a titanium alkoxide complex that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in catalysis, materials science, and biomedicine. The biological activity of BATIT is influenced by its chemical structure and the presence of acetylacetonate ligands, which enhance its reactivity and stability.

Chemical Structure and Properties

BATIT can be described by the following chemical formula: . The compound consists of a titanium center coordinated to two acetylacetonate ligands, one ethoxide group, and one isopropoxide group. This unique arrangement contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of BATIT has been explored in various studies, focusing on its anti-inflammatory properties, cytotoxicity against cancer cells, and potential applications in drug delivery systems.

Anti-inflammatory Activity

Research indicates that titanium alkoxides, including BATIT, exhibit anti-inflammatory properties. A study demonstrated that titanium oxide derived from BATIT can modulate inflammatory responses in vitro by reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6 . This property makes BATIT a candidate for applications in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Studies have also reported the cytotoxic effects of BATIT on various cancer cell lines. For instance, experiments showed that BATIT induces apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant potency at micromolar concentrations . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on macrophage cell lines demonstrated that titanium oxide produced from BATIT significantly reduced inflammatory markers when treated with lipopolysaccharide (LPS) stimulation. The results indicated a dose-dependent decrease in TNF-α production .

- Cytotoxicity Assessment : In a controlled experiment, MCF-7 cells were treated with varying concentrations of BATIT. The results showed a clear dose-response relationship, with higher concentrations leading to increased cell death rates .

Table 1: Summary of Biological Activities of BATIT

Mechanistic Insights

The anti-inflammatory effects of BATIT are attributed to its ability to chelate metal ions and modulate redox states within cells. The presence of acetylacetonate ligands enhances its solubility and bioavailability, facilitating interactions with cellular components. Additionally, the generation of ROS plays a crucial role in mediating cytotoxic effects, as it disrupts cellular homeostasis and promotes apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis conditions for Bis(acetylactonate) ethoxide isopropoxide titanium to achieve high purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., anhydrous isopropanol), stoichiometric ratios of titanium precursors (e.g., titanium isopropoxide), and acetylacetone derivatives. Reaction temperature (15–25°C) and inert atmosphere (N₂) are critical to prevent hydrolysis. Post-synthesis purification via vacuum distillation or recrystallization can enhance purity. Analytical validation using titration methods (e.g., residual peroxide testing via sodium thiosulfate titration ) ensures minimal impurities. Structural confirmation via NMR and FTIR should reference coordination shifts in acetylacetonate ligands .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- FTIR : Identify ν(C=O) and ν(Ti-O) bonds (acetylacetonate ligands typically show peaks at ~1525 cm⁻¹ and 1250 cm⁻¹).

- NMR : ¹H NMR to resolve ethoxide/isopropoxide proton environments (δ 1.2–1.5 ppm for -OCH₂CH₃ and δ 1.0–1.3 ppm for -OCH(CH₃)₂).

- X-ray crystallography : Resolve Ti coordination geometry (octahedral vs. tetrahedral).

- TGA/DSC : Assess thermal stability and decomposition pathways (e.g., ligand loss above 200°C) .

Q. How can researchers mitigate ligand displacement during catalytic applications of this compound?

- Methodological Answer : Stabilize the complex by:

- Solvent choice : Use non-coordinating solvents (e.g., toluene) to reduce ligand exchange.

- Additives : Introduce chelating agents (e.g., 2,2'-bipyridine) to block vacant coordination sites.

- Kinetic studies : Monitor ligand dissociation rates via UV-Vis spectroscopy under varying temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in sol-gel processes for TiO₂ nanoparticle synthesis?

- Methodological Answer : Investigate hydrolysis-condensation kinetics using:

- In situ Raman spectroscopy : Track Ti-O-Ti network formation.

- DFT calculations : Model transition states for ethoxide/isopropoxide ligand dissociation.

- pH-dependent studies : Correlate hydrolysis rates with protonation of acetylacetonate ligands (pKa ~8.5). Cross-reference with titanium isopropoxide hydrolysis pathways .

Q. How do ligand stereoelectronic effects influence the compound’s catalytic performance in esterification reactions?

- Methodological Answer :

- Comparative studies : Synthesize analogs with substituted acetylacetonate ligands (e.g., methyl vs. trifluoromethyl groups).

- Kinetic isotope effects (KIE) : Probe rate-determining steps using deuterated substrates.

- Hammett plots : Correlate ligand electron-withdrawing/donating properties with turnover frequencies (TOF). Theoretical frameworks from organometallic catalysis (e.g., ligand-to-metal charge transfer) should guide hypothesis testing .

Q. What experimental designs resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Factorial design : Vary heating rate (5–20°C/min), atmosphere (N₂ vs. air), and sample mass (1–10 mg) in TGA/DSC.

- In situ XRD : Identify crystalline intermediates during decomposition.

- Statistical analysis : Apply ANOVA to isolate factors causing variability (e.g., moisture content vs. synthetic batch effects) .

Q. How can computational modeling predict the compound’s behavior in hybrid organic-inorganic frameworks?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model ligand flexibility and Ti-O bond dynamics.

- Periodic DFT : Optimize unit cell parameters for TiO₂-acetylacetonate composites.

- Machine learning : Train models on existing Ti-alkoxide stability data to predict decomposition thresholds .

Methodological Frameworks for Research Design

Q. How to formulate a PICOT-style research question for studying this compound’s catalytic efficiency?

- Population : Hybrid TiO₂ catalysts derived from this compound.

- Intervention : Varying ligand ratios (acetylacetonate:alkoxide).

- Comparison : Conventional Ti-isopropoxide catalysts.

- Outcome : TOF in esterification or photocatalytic degradation.

- Time : Reaction completion within 24 hours.

- Rationale : Aligns with evidence-based frameworks for structuring hypotheses and selecting experimental variables .

Q. What theoretical frameworks guide the analysis of ligand-metal interactions in this complex?

- Answer : Use crystal field theory (CFT) to explain ligand field stabilization energy (LFSE) and Jahn-Teller distortions. Molecular orbital (MO) theory can rationalize π-backbonding between Ti⁴⁺ and acetylacetonate ligands. Link findings to broader coordination chemistry principles (e.g., Irving-Williams series) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.